1-(Piperidin-4-ylcarbonyl)piperidine
Overview
Description
1-(Piperidin-4-ylcarbonyl)piperidine is a chemical compound with the molecular formula C11H20N2O. It is a piperidine derivative, which is a class of compounds known for their presence in various pharmaceuticals, natural products, and functional materials. This compound is characterized by the presence of two piperidine rings connected by a carbonyl group.
Mechanism of Action
Target of Action
Many piperidine derivatives are known to interact with various receptors in the body, such as the cholinergic, dopaminergic, and serotonergic systems . The specific targets of “1-(Piperidin-4-ylcarbonyl)piperidine” would depend on its exact structure and pharmacological properties.
Mode of Action
Once “this compound” binds to its target, it could either activate or inhibit the function of the target, leading to a change in the physiological response .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. For example, if it targets neurotransmitter systems, it could affect synaptic transmission and neuronal signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific physiological or pathological processes it influences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of "this compound" .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-ylcarbonyl)piperidine can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with a suitable carbonyl compound under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-ylcarbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.
Substitution: The piperidine rings can undergo substitution reactions with various reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Piperidin-4-ylcarbonyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate
- 1-((4-tert-Butylphenyl)(phenyl(piperidin-1-yl)phosphoryl)methyl)piperidine
- 3-(Piperidin-1-ylcarbonyl)benzonitrile
Uniqueness: 1-(Piperidin-4-ylcarbonyl)piperidine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields of research and industry.
Properties
IUPAC Name |
piperidin-1-yl(piperidin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h10,12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHHGGAQABVJIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383323 | |
Record name | 1-(piperidin-4-ylcarbonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63214-58-4 | |
Record name | 1-(piperidin-4-ylcarbonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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